Cas no 2168678-42-8 (2-bromoethyl 4-oxopentanoate)

2-bromoethyl 4-oxopentanoate 化学的及び物理的性質
名前と識別子
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- 2-bromoethyl 4-oxopentanoate
- 2168678-42-8
- SCHEMBL3593260
- EN300-1478597
- 4-oxo-pentanoic acid 2-bromoethyl ester
- MIPAWMPDZZRVQY-UHFFFAOYSA-N
-
- インチ: 1S/C7H11BrO3/c1-6(9)2-3-7(10)11-5-4-8/h2-5H2,1H3
- InChIKey: MIPAWMPDZZRVQY-UHFFFAOYSA-N
- SMILES: BrCCOC(CCC(C)=O)=O
計算された属性
- 精确分子量: 221.98916g/mol
- 同位素质量: 221.98916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 6
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 43.4Ų
2-bromoethyl 4-oxopentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478597-50mg |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 50mg |
$612.0 | 2023-09-28 | ||
Enamine | EN300-1478597-2500mg |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 2500mg |
$1428.0 | 2023-09-28 | ||
Enamine | EN300-1478597-0.05g |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1478597-0.1g |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1478597-10000mg |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 10000mg |
$3131.0 | 2023-09-28 | ||
Enamine | EN300-1478597-1000mg |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 1000mg |
$728.0 | 2023-09-28 | ||
Enamine | EN300-1478597-500mg |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 500mg |
$699.0 | 2023-09-28 | ||
Enamine | EN300-1478597-5.0g |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1478597-2.5g |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1478597-10.0g |
2-bromoethyl 4-oxopentanoate |
2168678-42-8 | 10g |
$3131.0 | 2023-06-06 |
2-bromoethyl 4-oxopentanoate 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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4. Back matter
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
2-bromoethyl 4-oxopentanoateに関する追加情報
Professional Introduction to 2-bromoethyl 4-oxopentanoate (CAS No. 2168678-42-8)
2-bromoethyl 4-oxopentanoate, identified by the chemical abstracts service number 2168678-42-8, is a compound of significant interest in the field of medicinal chemistry and synthetic biology. This ester derivative, featuring a bromoethyl side chain attached to a β-keto acid backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of bioactive molecules. The compound's molecular structure, characterized by its ester functionality and bromine substituent, positions it as a versatile building block for pharmaceutical research and development.
The 2-bromoethyl 4-oxopentanoate molecule consists of a five-carbon chain with an oxygen atom at the fourth position, forming a β-keto ester. The presence of the bromoethyl group (C₂H₄Br) introduces reactivity that is useful for further functionalization, while the keto group provides a site for condensation reactions such as Michael additions or enolate formation. These features make the compound particularly relevant in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.
In recent years, there has been growing interest in the development of novel β-keto esters as pharmacophores due to their ability to participate in diverse chemical transformations. The 2-bromoethyl 4-oxopentanoate derivative has been explored in several synthetic pathways, including the preparation of chiral intermediates and the construction of complex molecular architectures. Its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, has been demonstrated in various studies, highlighting its potential as a precursor for advanced drug candidates.
One of the most compelling aspects of 2-bromoethyl 4-oxopentanoate is its role in the synthesis of bioactive molecules with potential therapeutic applications. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymatic pathways involved in inflammatory responses and metabolic disorders. The bromoethyl moiety allows for further derivatization into more complex structures, enabling fine-tuning of pharmacological properties such as solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry have further enhanced the understanding of how 2-bromoethyl 4-oxopentanoate behaves in different reaction conditions. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches complement experimental work by predicting optimal reaction conditions and identifying potential side products, thereby accelerating the discovery process.
The pharmaceutical industry has also shown interest in 2-bromoethyl 4-oxopentanoate due to its versatility as a synthetic intermediate. Its incorporation into drug candidates has led to several promising candidates entering preclinical development stages. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, demonstrating efficacy against various pathogens and inflammatory conditions.
From a synthetic chemistry perspective, 2-bromoethyl 4-oxopentanoate serves as an excellent scaffold for exploring new reaction methodologies. Its unique reactivity allows chemists to develop innovative synthetic strategies that may be applicable to other challenging molecular frameworks. This adaptability underscores its importance not only as a starting material but also as a catalyst for advancing synthetic techniques.
The environmental impact of using 2-bromoethyl 4-oxopentanoate in synthetic processes is another area of consideration. Efforts have been made to optimize synthetic routes to minimize waste and improve atom economy, aligning with green chemistry principles. These initiatives reflect a broader commitment within the scientific community to develop sustainable practices that reduce environmental footprint while maintaining high standards of chemical synthesis.
In conclusion, 2-bromoethyl 4-oxopentanoate (CAS No. 2168678-42-8) represents a significant advancement in medicinal chemistry and synthetic biology. Its unique structural features and reactivity make it an indispensable tool for researchers developing novel therapeutic agents. As scientific understanding evolves and new methodologies emerge, the potential applications of this compound will continue to expand, solidifying its role as a cornerstone in modern drug discovery efforts.
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